6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione is a complex organic compound that features a pyrrolo[3,4-B]pyridine core with a sulfonyl-substituted phenyl group and a methylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[3,4-B]pyridine Core: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Sulfonyl-Substituted Phenyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Methylpiperidine Moiety: This can be done through nucleophilic substitution reactions where the piperidine ring is introduced.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide share structural similarities.
Sulfonyl-Substituted Phenyl Compounds: These include various sulfonylated aromatic compounds used in medicinal chemistry.
Uniqueness
What sets 6-(2-{4-[(4-Methylpiperidin-1-YL)sulfonyl]phenyl}ethyl)-5H,6H,7H-pyrrolo[3,4-B]pyridine-5,7-dione apart is its combination of a pyrrolo[3,4-B]pyridine core with a sulfonyl-substituted phenyl group and a methylpiperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C21H23N3O4S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
6-[2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]ethyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C21H23N3O4S/c1-15-8-12-23(13-9-15)29(27,28)17-6-4-16(5-7-17)10-14-24-20(25)18-3-2-11-22-19(18)21(24)26/h2-7,11,15H,8-10,12-14H2,1H3 |
InChI Key |
METZLBNBEWGLTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.